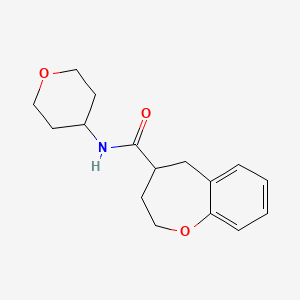![molecular formula C18H33F3N2O2 B5656323 4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5656323.png)
4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multifaceted chemical reactions, including anodic methoxylation and the preparation of various butanamides with significant antisecretory activity. Anodic methoxylation of heterocyclic compounds, like 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine, leads to methoxy derivatives, indicating a method that could be adapted for the synthesis of the compound (Duquet et al., 2010). Moreover, the synthesis and gastric acid antisecretory activity of related compounds underscore the potential pharmacological significance of these synthetic processes (Ueda et al., 1991).
Molecular Structure Analysis
The analysis of molecular structure, particularly through crystallographic studies, provides insight into the spatial arrangement and electronic configuration of molecules. While specific data on the target compound may be scarce, studies on similar compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, reveal detailed crystallographic data that help in understanding molecular geometry and interactions (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals are pivotal. Studies on the reactions of related molecules, such as the synthesis of piperidine derivatives and the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines, shed light on possible reactions and the formation of new compounds, indicating the versatility and reactivity of the functional groups present in the molecule of interest (Okitsu et al., 2001); (Furin et al., 2000).
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33F3N2O2/c1-24-13-11-22-9-5-16(6-10-22)14-23(8-3-7-18(19,20)21)15-17-4-2-12-25-17/h16-17H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVIISJQCUSJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN(CCCC(F)(F)F)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5656253.png)
![4-[4-(dimethylamino)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5656259.png)
![3-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5656264.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5656267.png)
![(3S*,4R*)-1-[(1-cyclopentyl-1H-imidazol-5-yl)methyl]-4-methylpiperidine-3,4-diol](/img/structure/B5656272.png)
![2-(2,4-dichlorophenoxy)-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5656277.png)
![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656284.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(methylthio)acetyl]-3-pyrrolidinyl}methanol](/img/structure/B5656288.png)
![4-bromo-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5656296.png)
![8-methoxy-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5656301.png)
![1-(4-ethyl-5-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5656315.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole](/img/structure/B5656331.png)
